2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C22H16ClN3O6 and a molecular weight of 453.842 g/mol . This compound is known for its unique chemical structure, which includes a methoxy group, a nitrobenzoyl group, and a chlorobenzoate group. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of the carbohydrazonoyl group and the subsequent attachment of the nitrobenzoyl and chlorobenzoate groups. The specific reaction conditions and reagents used can vary, but common methods include the use of organic solvents and catalysts to facilitate the reactions
Chemical Reactions Analysis
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amine group.
Scientific Research Applications
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent, is ongoing.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, while the carbohydrazonoyl group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with other similar compounds, such as:
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
537681-27-9 |
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Molecular Formula |
C22H16ClN3O6 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16ClN3O6/c1-31-20-12-14(6-11-19(20)32-22(28)17-4-2-3-5-18(17)23)13-24-25-21(27)15-7-9-16(10-8-15)26(29)30/h2-13H,1H3,(H,25,27)/b24-13+ |
InChI Key |
XREKDVLMEMEGMV-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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